EGCG's potential to inhibit cancer cell growth and proliferation is a major area of investigation. Studies have shown that EGCG can regulate various molecular targets involved in cancer development. For instance, it can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which play a role in tumor growth and angiogenesis []. This translates to reduced cell proliferation and migration in cancer cells [].
Clinical trials are underway to assess the effectiveness of EGCG and green tea products in preventing specific cancers, such as cervical cancer [].
Research suggests that EGCG's antioxidant and anti-inflammatory properties might be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease. EGCG may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in these diseases []. However, more research is required to fully understand the potential of EGCG in treating neurodegenerative conditions.
(-)-Epigallocatechin gallate is a polyphenolic compound and a major catechin found predominantly in green tea, derived from the plant Camellia sinensis. It is recognized as an ester formed from epigallocatechin and gallic acid. This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties. (-)-Epigallocatechin gallate is noted for its potential health benefits, including anti-inflammatory and anticancer effects, making it a subject of extensive research in both nutritional and pharmaceutical sciences .
The chemical behavior of (-)-epigallocatechin gallate involves various reactions typical of polyphenols, including oxidation and complexation. It can undergo oxidation to form reactive oxygen species, which may contribute to its biological activities. Additionally, it can react with proteins and other macromolecules through hydrogen bonding and hydrophobic interactions, which may influence its bioavailability and efficacy in biological systems. The compound can also participate in esterification reactions due to its hydroxyl groups, potentially forming derivatives that may exhibit altered biological activities .
(-)-Epigallocatechin gallate exhibits a wide range of biological activities:
(-)-Epigallocatechin gallate can be synthesized through several methods:
(-)-Epigallocatechin gallate has numerous applications:
Interaction studies have demonstrated that (-)-epigallocatechin gallate can influence various biological pathways:
Several compounds share structural similarities with (-)-epigallocatechin gallate, each exhibiting unique properties:
Compound Name | Source | Notable Properties |
---|---|---|
Catechin | Green tea | Antioxidant; less potent than (-)-epigallocatechin gallate |
Epicatechin | Green tea | Similar antioxidant properties but different efficacy |
Gallic acid | Various plants | Antioxidant; often used in combination with catechins |
Theaflavins | Black tea | Derived from catechins; different health benefits |
Proanthocyanidins | Grapes | Strong antioxidant; different structural properties |
(-)-Epigallocatechin gallate stands out due to its specific structure that enhances its bioactivity compared to these similar compounds. Its unique combination of hydroxyl groups allows for superior antioxidant activity and interaction with biological targets, contributing to its extensive research in health-related fields .
(-)-Epigallocatechin gallate exhibits a complex molecular architecture characterized by its distinctive stereochemical configuration and structural arrangement. The compound possesses the molecular formula C22H18O11 with a molecular weight of 458.37 g/mol, establishing it as a substantial polyphenolic structure within the catechin family [1] [2] [3] [4].
The fundamental molecular framework of (-)-epigallocatechin gallate comprises four distinct ring systems designated as rings A, B, C, and D. Rings A and C constitute the benzopyran core structure, which features a phenyl group positioned at the C2 carbon and a gallate ester group attached at the C3 position. The B ring contains a characteristic 3,4,5-trihydroxyl substitution pattern, while the D ring represents the galloyl moiety configured as an ester linkage at the C3 position [5].
The absolute stereochemical configuration of (-)-epigallocatechin gallate is definitively established as (2R,3R), indicating the specific three-dimensional arrangement of substituents around the two chiral centers within the chroman ring system [1] [2] [6]. This stereochemical designation corresponds to both the C2 and C3 carbons adopting the R configuration, resulting in the characteristic (-) enantiomeric form that exhibits dextrorotatory optical activity with an optical rotation of [α]D -185 ± 2° in ethanol [3].
The compound contains two defined atom stereocenters with no undefined stereochemical centers, contributing to its specific biological activity profile and molecular recognition properties [7]. The systematic nomenclature describes the structure as (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate, emphasizing the precise positioning of hydroxyl groups and the ester linkage formation [1] [2].
The galloyl moiety in (-)-epigallocatechin gallate adopts a specific three-dimensional orientation that significantly influences the compound's chemical behavior and biological activity. Molecular docking studies and crystallographic analyses reveal that the galloyl group projects toward the deeper regions of binding sites when interacting with target proteins, while the flavan-3-ol subunit typically positions itself at the entrance of molecular binding pockets [8].
The galloyl ester linkage forms through the condensation of gallic acid with the (3R)-hydroxyl group of (-)-epigallocatechin, creating a stable covalent bond that maintains the structural integrity of the molecule under physiological conditions [7]. This ester bond formation involves the carboxyl group of gallic acid and the hydroxyl group at the C3 position of the chroman ring, resulting in the elimination of water and the establishment of the characteristic galloyl ester functionality.
The orientation of the galloyl group enables specific intermolecular interactions through its three hydroxyl substituents positioned at the 3', 4', and 5' positions of the benzene ring. These hydroxyl groups adopt configurations that facilitate hydrogen bonding interactions with target molecules, contributing to the compound's binding affinity and specificity [8]. The galloyl moiety demonstrates particular effectiveness in anchoring the molecule to binding sites through multiple simultaneous hydrogen bonding interactions with its hydroxyl groups.
Computational analyses indicate that the galloyl group can penetrate deeply into hydrophobic binding pockets while maintaining hydrogen bonding capabilities through its hydroxyl substituents. The specific geometry of the galloyl ester linkage allows for conformational flexibility that enables the molecule to adapt to various binding environments while preserving its essential chemical characteristics [9].
(-)-Epigallocatechin gallate exhibits extensive intramolecular hydrogen bonding networks that significantly influence its conformational stability and chemical reactivity. The molecule contains eight hydroxyl groups strategically positioned throughout its structure, creating multiple opportunities for intramolecular hydrogen bond formation [10].
The most significant intramolecular hydrogen bonding occurs between adjacent hydroxyl groups on both the B ring (3,4,5-trihydroxyphenyl) and the D ring (galloyl moiety). These hydrogen bonds contribute to the stabilization of specific conformational states and affect the bond dissociation enthalpy of individual O-H bonds, thereby influencing the compound's antioxidant properties [10].
Spectroscopic analyses using Fourier-transform infrared spectroscopy have revealed characteristic absorption patterns that confirm the presence of intramolecular hydrogen bonding. The hydroxyl stretching vibrations demonstrate shifts indicative of hydrogen bonding interactions, with bands observed at 3352 cm⁻¹ corresponding to hydroxyl group stretching influenced by these intramolecular interactions [11].
The intramolecular hydrogen bonding patterns create moderately strong bonds that contribute to molecular stabilization but can be disrupted under specific conditions, such as changes in pH or interaction with external molecules. The formation of these hydrogen bonds increases the bond dissociation enthalpy of the O-H bonds, making the hydrogen atoms more resistant to dissociation and affecting the compound's radical scavenging capacity [10].
The strategic placement of hydroxyl groups enables the formation of cyclic hydrogen bonding patterns that create conformational constraints within the molecule. These constraints contribute to the compound's overall structural rigidity while maintaining sufficient flexibility for molecular recognition and binding interactions [10]. The intramolecular hydrogen bonding network also influences the compound's solubility properties and its ability to form intermolecular interactions with other molecules.
The physicochemical characteristics of (-)-epigallocatechin gallate encompass a comprehensive range of properties that determine its behavior in various chemical and biological environments. These properties are fundamental to understanding the compound's stability, bioavailability, and potential applications in different matrix systems.
Property | Value |
---|---|
Molecular Formula | C22H18O11 [1] [2] [3] [4] |
Molecular Weight (g/mol) | 458.37 [1] [12] [3] [4] |
CAS Number | 989-51-5 [1] [12] [3] |
Melting Point (°C) | 222-224 [3] |
Optical Rotation [α]D (ethanol) | -185 ± 2° [3] |
pKa | 7.75 ± 0.25 [3] |
Density (g/cm³, predicted) | 1.90 ± 0.1 [3] |
Boiling Point (°C, predicted) | 909.1 ± 65.0 [3] |
LogP | 0.639-1.2 [3] [7] |
Topological Polar Surface Area (Ų) | 197 [7] |
Hydrogen Bond Donors | 8 [7] |
Hydrogen Bond Acceptors | 11 [7] |
Rotatable Bonds | 4 [7] |
The compound demonstrates characteristic physical properties consistent with its polyphenolic nature. The melting point range of 222-224°C indicates substantial intermolecular interactions and molecular stability under standard conditions [3]. The predicted boiling point of 909.1 ± 65.0°C reflects the compound's complex structure and extensive hydrogen bonding capabilities, though decomposition typically occurs before reaching this temperature.
The optical rotation value of [α]D -185 ± 2° in ethanol confirms the compound's chiral nature and provides a reliable method for stereochemical identification [3]. The pKa value of 7.75 ± 0.25 indicates that the compound exists predominantly in its protonated form under physiological pH conditions, influencing its chemical reactivity and biological interactions [3].
The solubility characteristics of (-)-epigallocatechin gallate demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and hydrogen bonding capabilities. These solubility properties are critical for determining appropriate formulation strategies and extraction methodologies.
Solvent | Solubility | Temperature/Conditions |
---|---|---|
Water (H2O) | ≥5 mg/mL [12] [13] [3] | Room temperature |
Ethanol (pure) | Higher than water [14] | Room temperature |
Dimethyl sulfoxide (DMSO) | Soluble [12] [3] | Room temperature |
Dimethyl formamide (DMF) | Soluble [3] | Room temperature |
Supercritical CO2 (15-35 MPa, 313-333 K) | Very low [15] | 313-333 K |
Supercritical CO2 + Ethanol (0.044 mole fraction) | Enhanced [15] | 313-333 K |
Supercritical CO2 + Ethanol (0.084 mole fraction) | 7.34 × 10⁻⁴ (mole fraction, max) [15] | 35 MPa, 313 K |
In aqueous systems, (-)-epigallocatechin gallate demonstrates moderate solubility with values of ≥5 mg/mL under standard conditions [12] [13]. However, the compound's solubility in pure water is significantly lower compared to its behavior in purified green tea extracts, where other compounds can enhance solubility through complex formation [16]. The aqueous solubility is influenced by temperature, with higher temperatures generally increasing dissolution rates, though stability concerns limit the practical application of elevated temperatures.
Organic solvent systems demonstrate enhanced solubility characteristics for (-)-epigallocatechin gallate. Pure ethanol exhibits superior dissolving capacity compared to water, making it an effective extraction and formulation medium [14]. The compound shows complete solubility in dimethyl sulfoxide and dimethyl formamide, indicating strong interactions with polar aprotic solvents [12] [3].
Supercritical fluid extraction studies reveal interesting solubility behavior in carbon dioxide systems. Pure supercritical CO2 provides very limited solvation capacity for (-)-epigallocatechin gallate due to the compound's polar nature [15]. However, the addition of ethanol as a co-solvent dramatically enhances solubility, with the maximum mole fraction solubility reaching 7.34 × 10⁻⁴ at optimal conditions of 35 MPa pressure, 313 K temperature, and 0.084 mole fraction ethanol content [15].
The solubility enhancement observed with ethanol co-solvent addition demonstrates the importance of hydrogen bonding interactions in dissolution processes. Ethanol molecules can form hydrogen bonds with the multiple hydroxyl groups present in (-)-epigallocatechin gallate, facilitating solvation and increasing overall solubility [15]. This behavior is particularly relevant for extraction and purification processes where selective solubility is desired.
The structural integrity and conformational characteristics of (-)-epigallocatechin gallate demonstrate significant sensitivity to pH variations, influencing both its chemical stability and biological activity. These pH-dependent changes affect the compound's ionization state, hydrogen bonding patterns, and overall molecular conformation.
Under physiological pH conditions (approximately pH 7.4), (-)-epigallocatechin gallate maintains its characteristic structure with all hydroxyl groups predominantly in their protonated form, given the compound's pKa value of 7.75 ± 0.25 [3]. This protonation state enables extensive hydrogen bonding interactions both intramolecularly and with surrounding molecules, contributing to conformational stability.
Acidic conditions (pH < 4) promote conformational stabilization through enhanced intramolecular hydrogen bonding networks. Research demonstrates that catechins, including (-)-epigallocatechin gallate, exhibit increased stability around pH 4, where the protonated hydroxyl groups can form optimal hydrogen bonding arrangements [17]. Under these conditions, the compound maintains its native conformation with minimal structural perturbation.
Alkaline conditions (pH > 8) induce significant conformational changes through the deprotonation of phenolic hydroxyl groups. As the pH increases beyond the compound's pKa value, progressive deprotonation occurs, starting with the most acidic hydroxyl groups and proceeding to less acidic positions. This deprotonation process disrupts the intramolecular hydrogen bonding networks that stabilize the native conformation [17].
The pH-dependent conformational changes directly influence the compound's interaction capabilities with biological targets. Studies examining protein binding interactions reveal that (-)-epigallocatechin gallate demonstrates optimal binding affinity under physiological pH conditions, where the compound maintains its structured conformation [18] [8]. Deviations from physiological pH can reduce binding affinity and alter the specificity of molecular interactions.
Temperature effects compound the pH-dependent conformational behavior, with elevated temperatures accelerating both deprotonation processes and conformational transitions. The combination of high pH and elevated temperature represents the most destabilizing conditions for (-)-epigallocatechin gallate, leading to rapid degradation and loss of biological activity [17].
Irritant;Environmental Hazard